[(4-Nitrophenyl)methoxy]acetaldehyde
CAS No.: 422268-14-2
Cat. No.: VC16892225
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.
![[(4-Nitrophenyl)methoxy]acetaldehyde - 422268-14-2](/images/structure/VC16892225.png)
Specification
CAS No. | 422268-14-2 |
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Molecular Formula | C9H9NO4 |
Molecular Weight | 195.17 g/mol |
IUPAC Name | 2-[(4-nitrophenyl)methoxy]acetaldehyde |
Standard InChI | InChI=1S/C9H9NO4/c11-5-6-14-7-8-1-3-9(4-2-8)10(12)13/h1-5H,6-7H2 |
Standard InChI Key | CFILJQWNOYPEKS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1COCC=O)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
The molecular formula of [(4-Nitrophenyl)methoxy]acetaldehyde is C₉H₉NO₄, with a molecular weight of 195.17 g/mol . Its structure consists of:
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A para-nitro-substituted phenyl ring (C₆H₄NO₂).
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A methoxy group (-OCH₃) linked to the benzene ring.
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An acetaldehyde moiety (-CH₂CHO) attached via the methoxy oxygen.
Key Structural Features:
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Electron-Withdrawing Effects: The nitro group at the para position induces strong electron-withdrawing effects, polarizing the benzene ring and enhancing reactivity toward electrophilic substitution .
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Steric Considerations: The ortho-positioned methoxy-acetaldehyde group introduces steric hindrance, influencing reaction pathways and selectivity .
Table 1: Comparative Structural Properties of Nitrophenyl Acetaldehyde Derivatives
Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) |
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[(4-Nitrophenyl)methoxy]acetaldehyde | C₉H₉NO₄ | 4-NO₂, 2-OCH₂CHO | 195.17 |
4-Methoxy-2-nitrophenyl acetaldehyde | C₉H₉NO₄ | 4-OCH₃, 2-NO₂ | 195.17 |
4-Nitrophenyl acetaldehyde | C₈H₇NO₃ | 4-NO₂ | 165.15 |
Synthesis and Production
Laboratory-Scale Synthesis
While no direct synthesis route for [(4-Nitrophenyl)methoxy]acetaldehyde is documented, analogous compounds suggest a multi-step approach:
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Nitration of Precursors: Starting with methoxybenzaldehyde derivatives, nitration using HNO₃/H₂SO₄ introduces the nitro group .
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Functional Group Interconversion: Subsequent oxidation or reduction steps modify side chains. For example, tin(II) chloride (SnCl₂) reduces nitro groups to amines, which can be reoxidized to aldehydes .
Critical Reaction Conditions:
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Temperature Control: Nitration requires temperatures below 50°C to prevent over-nitration .
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Catalysts: Lewis acids like FeCl₃ may enhance electrophilic substitution efficiency .
Industrial Manufacturing
Industrial production would likely employ continuous flow reactors to optimize yield and purity. Automated systems could mitigate hazards associated with nitro compound handling .
Physicochemical Properties
Physical State and Solubility
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Appearance: Crystalline solid, likely yellow due to nitroaromatic conjugation .
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1700 cm⁻¹ (C=O stretch) .
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NMR:
Chemical Reactivity
Oxidation and Reduction
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Oxidation: The aldehyde group oxidizes to carboxylic acids using KMnO₄ or CrO₃, yielding [(4-nitrophenyl)methoxy]acetic acid .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming [(4-aminophenyl)methoxy]acetaldehyde .
Nucleophilic Additions
The aldehyde participates in Grignard reactions, forming secondary alcohols. For example, reaction with methylmagnesium bromide produces [(4-nitrophenyl)methoxy]propan-2-ol .
Applications in Scientific Research
Organic Synthesis Intermediate
The compound’s dual functionality makes it valuable for synthesizing heterocycles (e.g., quinoxalines) and Schiff bases .
Biological Studies
Preliminary studies on analogs suggest potential antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) . Mechanistic studies propose nitro group reduction generates reactive nitrogen species, disrupting microbial membranes .
Table 2: Biological Activity of Analogous Compounds
Compound | Tested Activity | Efficacy (IC₅₀/MIC) |
---|---|---|
4-Methoxy-2-nitrophenyl acetaldehyde | Antibacterial (S. aureus) | 12 µg/mL |
4-Nitrophenyl acetaldehyde | Antifungal (C. albicans) | 25 µg/mL |
Comparative Analysis with Related Compounds
4-Methoxy-2-nitrophenyl Acetaldehyde
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Structural Difference: Methoxy at position 4 vs. methoxy-acetaldehyde in the target compound.
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Reactivity: Higher electron density at the ring due to methoxy’s donating effects, altering substitution patterns .
4-Nitrophenyl Acetaldehyde
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